Sodium (2-nitrophenyl)methanesulfonate
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Overview
Description
Sodium (2-nitrophenyl)methanesulfonate is an organosulfur compound with the molecular formula C7H6NO5SNa. It is a sodium salt derived from methanesulfonic acid and 2-nitrophenylmethane. This compound is known for its applications in organic synthesis and various industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium (2-nitrophenyl)methanesulfonate typically involves the reaction of 2-nitrobenzyl chloride with sodium methanesulfonate. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity. The general reaction can be represented as:
C7H6ClNO2+CH3SO3Na→C7H6NO5SNa+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize by-products. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pH, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: Sodium (2-nitrophenyl)methanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) are employed under mild conditions.
Major Products:
Oxidation: Produces sulfonic acids.
Reduction: Yields amino derivatives.
Substitution: Forms various substituted phenylmethanesulfonates.
Scientific Research Applications
Sodium (2-nitrophenyl)methanesulfonate has diverse applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of sodium (2-nitrophenyl)methanesulfonate involves its ability to act as a nucleophile or electrophile in chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, leading to diverse biological effects.
Comparison with Similar Compounds
Sodium methanesulfonate: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.
Sodium p-toluenesulfonate: Contains a methyl group instead of a nitro group, leading to different reactivity and applications.
Sodium benzenesulfonate: Lacks the nitro group and has different solubility and reactivity properties.
Uniqueness: Sodium (2-nitrophenyl)methanesulfonate is unique due to the presence of both the nitro and sulfonate groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in organic synthesis and industrial processes.
Properties
IUPAC Name |
sodium;(2-nitrophenyl)methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5S.Na/c9-8(10)7-4-2-1-3-6(7)5-14(11,12)13;/h1-4H,5H2,(H,11,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCHOTMODLHFQG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6NNaO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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